1-(5-bromo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product’s stability and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted quinoxalines .
Scientific Research Applications
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe.
Medicine: Research focuses on its potential therapeutic effects, particularly in treating neurological disorders and cancers.
Industry: It is utilized in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinolinamine
- 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
Uniqueness
Compared to similar compounds, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoxalin-6-amine stands out due to its unique tetrahydroquinoxaline structure, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H15BrN6 |
---|---|
Molecular Weight |
311.18 g/mol |
IUPAC Name |
1-(5-bromo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(4,5-dihydro-1H-imidazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H15BrN6/c12-9-7(17-18-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-2,13-14,17H,3-6H2,(H2,15,16,18) |
InChI Key |
JVYZLQJBTBVNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2Br)NNC3=NCCN3 |
Origin of Product |
United States |
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